molecular formula C8H13BN2O4 B1147718 (1-(tert-Butoxycarbonyl)-3,5-dimethyl-1H-pyrazol-4-yl)boronic acid CAS No. 947533-31-5

(1-(tert-Butoxycarbonyl)-3,5-dimethyl-1H-pyrazol-4-yl)boronic acid

Cat. No. B1147718
M. Wt: 212.012
InChI Key: IUEPVMMFUSDDBJ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related boronic acid compounds involves several key strategies, including alkylation, palladium-catalyzed cross-coupling, and reactions with heteroaryl boronic acid derivatives. A novel protocol for synthesizing tert-butyl esters from boronic acids or boronic acid pinacol esters showcases the versatility of boronic acids in organic synthesis. The use of palladium acetate and triphenylphosphine as a catalyst system highlights the importance of transition metal catalysis in the formation of these compounds (Li et al., 2014).

Molecular Structure Analysis

The molecular structure of boronic acid derivatives is characterized by the boron atom's ability to form stable covalent bonds with organic moieties, leading to a wide array of structural possibilities. For instance, the study of hydrogen-bond-stabilized boron analogues of carboxylic acids reveals the unique structural features and bonding patterns that boronic acids can adopt, highlighting their potential for creating novel molecular architectures (Guo et al., 2019).

Chemical Reactions and Properties

Boronic acids participate in a variety of chemical reactions, demonstrating their reactivity and versatility. The Pd-catalyzed regioselective addition of aryl boronic acids to terminal alkynes showcases the ability of boronic acids to engage in carbon-carbon bond-forming reactions, expanding the toolbox available for organic synthesis (Shinde et al., 2023).

Scientific Research Applications

Green Chemistry and Anticancer Compounds Synthesis

One significant application of derivatives of (1-(tert-Butoxycarbonyl)-3,5-dimethyl-1H-pyrazol-4-yl)boronic acid is in green chemistry. A study demonstrated the use of di-tert-butyl dicarbonate (Boc) as a protecting agent in the synthesis of anticancer compounds. This method emphasizes green synthesis, yielding good results and minimizing side products, which is crucial in the sustainable production of pharmaceuticals (2020).

Ligand Synthesis and Coordination Chemistry

Another application is in the field of coordination chemistry. The synthesis of a new chiral ligand involving a derivative of this compound has been reported, demonstrating its utility in creating complex molecular structures for studying and manipulating metal ions. This has implications in areas like catalysis and materials science (Hegelmann et al., 2003).

Peptide Synthesis

In the area of peptide synthesis, derivatives of this compound have been employed as electrophilic reagents. This is crucial for transforming amines to protected guanidines, an important step in the synthesis of peptides and proteins for research and therapeutic applications (S. Robinson, 2003).

Chemical Synthesis and Catalysis

The compound's derivatives also find use in novel condensation reactions of carboxylic acids with non-nucleophilic N-heterocycles and anilides. This is significant for the acylation of a range of nitrogen compounds, which is a foundational process in synthetic chemistry (Umehara et al., 2016).

Chemoselective Synthesis

Further, the derivatives of (1-(tert-Butoxycarbonyl)-3,5-dimethyl-1H-pyrazol-4-yl)boronic acid are used in chemoselective synthesis processes. For instance, they have been employed in the N-tert-butoxycarbonylation of amines, a critical step in the selective synthesis of complex organic compounds (Heydari et al., 2007).

Solvent-Free Synthesis

Additionally, a high-yield, solvent-free approach for synthesizing 1,3,5-trisubstituted pyrazoles using a derivative of this compound has been developed. This method is significant for its environmental friendliness and efficiency in organic synthesis (van Wyk et al., 2012).

Safety And Hazards

The compound may cause skin irritation, serious eye irritation, and may cause respiratory irritation. It is harmful if swallowed, in contact with skin, or if inhaled .

Future Directions

Boronic acids, including “(1-(tert-Butoxycarbonyl)-3,5-dimethyl-1H-pyrazol-4-yl)boronic acid”, have potential applications in various fields. In medicinal chemistry, they are being explored for their potential as therapeutic agents . In organic synthesis, they are valuable tools for constructing complex organic molecules .

properties

CAS RN

947533-31-5

Product Name

(1-(tert-Butoxycarbonyl)-3,5-dimethyl-1H-pyrazol-4-yl)boronic acid

Molecular Formula

C8H13BN2O4

Molecular Weight

212.012

IUPAC Name

[3,5-dimethyl-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrazol-4-yl]boronic acid

InChI

InChI=1S/C10H17BN2O4/c1-6-8(11(15)16)7(2)13(12-6)9(14)17-10(3,4)5/h15-16H,1-5H3

InChI Key

IUEPVMMFUSDDBJ-UHFFFAOYSA-N

SMILES

B(C1=C(N(N=C1C)C(=O)OC(C)(C)C)C)(O)O

Origin of Product

United States

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